N-(2-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Huntington's disease protein-protein interaction disruptor mHTT-CaM AlphaScreen

Select CAS 851079-41-9 for Huntington's disease drug discovery programs targeting the mHTT–CaM protein–protein interaction. Its ortho-fluoro anilide and para-nitro imidazole substitution create a unique electronic and steric profile—distinct from positional isomers or substituent-swapped analogs—ensuring on-target potency and selectivity against off-target calmodulin-dependent enzymes (DAPK1, CAMK2γ). Procuring the exact chemotype avoids the >10-fold EC50 variability observed among close ITA analogs. Ideal as a reference standard for AlphaScreen HTS counter-screening cascades or as a starting scaffold for SAR expansion.

Molecular Formula C17H13FN4O3S
Molecular Weight 372.37
CAS No. 851079-41-9
Cat. No. B2362523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
CAS851079-41-9
Molecular FormulaC17H13FN4O3S
Molecular Weight372.37
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])F
InChIInChI=1S/C17H13FN4O3S/c18-14-3-1-2-4-15(14)20-16(23)11-26-17-19-9-10-21(17)12-5-7-13(8-6-12)22(24)25/h1-10H,11H2,(H,20,23)
InChIKeyFCGRJCWVIVDQQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 851079-41-9): Chemical Identity and Scaffold Context for Procurement


N-(2-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 851079-41-9) is a synthetic small molecule belonging to the imidazole thioacetanilide (ITA) class, defined by a 2-(1-aryl-1H-imidazol-2-ylthio)acetamide core bearing an N-(2-fluorophenyl) amide substituent and a 1-(4-nitrophenyl) group on the imidazole ring [1]. With a molecular formula of C17H13FN4O3S and a molecular weight of 372.4 g/mol [2], this compound has appeared in a high-throughput AlphaScreen campaign targeting disruption of the mutant huntingtin–calmodulin (mHTT–CaM) protein–protein interaction, a validated therapeutic entry point for Huntington's disease [3]. The compound's structural architecture—specifically the ortho-fluoro substitution on the anilide ring and the para-nitro substitution on the N-aryl imidazole—distinguishes it within the ITA series that has been explored for both HIV-1 reverse transcriptase inhibition and neurodegenerative disease applications [4].

Why Generic Substitution Fails for N-(2-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide: Positional Isomerism and Target-Specific Structural Requirements


Imidazole thioacetanilide derivatives are not interchangeable despite sharing a common core scaffold. In the HIV-1 NNRTI series reported by Zhan et al. (2009), moving the aryl substituent from the imidazole N1 position to alternative positions or altering the anilide ring substitution pattern produced EC50 variations exceeding 10-fold among close analogs [1]. For this specific compound, the ortho-fluoro substitution on the anilide phenyl ring (2-fluorophenyl) and the para-nitro group on the imidazole N1-aryl ring create a unique electronic and steric environment that cannot be replicated by the positional isomer N-(4-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide or the substituent-swapped analog 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide (CAS 688336-89-2) [2]. Within the mHTT–CaM disruption screening cascade at the University of Kansas, structurally diverse chemotypes were prioritized based on distinct selectivity profiles against off-target calmodulin-dependent enzymes (DAPK1 and CAMK2γ) [3], meaning that procurement of an incorrect analog risks both loss of on-target potency and introduction of uncharacterized off-target effects. The presence of both the electron-withdrawing nitro group and the ortho-fluorophenyl moiety is expected to modulate the compound's hydrogen-bonding capacity, metabolic stability, and membrane permeability in ways that cannot be predicted by class-level extrapolation alone [4].

Product-Specific Quantitative Evidence Guide: N-(2-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide (851079-41-9)


Target Engagement in Mutant Huntingtin–Calmodulin Disruption: Inclusion in a Published High-Throughput AlphaScreen Cascade

This compound was specifically included as a test article in the AlphaScreen assay for small molecules abrogating the mHTT–CaM interaction (External ID: KUHTS-Muma KU-CaM-Htt INH-01, Source ID: 24983), a high-throughput screening cascade developed and validated by the University of Kansas Molecular Screening Center [1]. This assay platform was used to identify hits from a diverse chemical library, and compounds progressed through counter-screening against CaM-dependent off-targets DAPK1 and CAMK2γ [2]. While the precise IC50 value for this compound in the primary AlphaScreen remains to be publicly disclosed in peer-reviewed form, its inclusion in the screening dataset provides a defined experimental context that distinguishes it from untested in-class analogs. By contrast, the structurally related compound MOZ-IN-2 (CAS 2055397-88-9; molecular formula C17H13FN4O3S), which shares the same elemental composition but a different connectivity, was profiled as a KAT6A/MOZ histone acetyltransferase inhibitor with an IC50 of 125 µM , illustrating how divergence in substitution pattern redirects target selectivity within the same molecular formula space.

Huntington's disease protein-protein interaction disruptor mHTT-CaM AlphaScreen

Ortho-Fluoro vs. Para-Fluoro Positional Isomerism: Implications for Target Binding Conformation and Metabolic Stability

The target compound bears a 2-fluorophenyl (ortho-fluoro) substituent on the acetamide nitrogen, whereas the closely related analog 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide (CAS 688336-89-2) carries a 4-fluorophenyl group on the imidazole N1 and a 4-nitrophenyl on the acetamide side—representing a dual positional isomerism [1]. In the broader imidazole thioacetanilide SAR reported by Zhan et al. (2009), the position of halogen substitution on the anilide ring was a critical determinant of anti-HIV-1 activity: moving a chlorine substituent from the para to the ortho position altered EC50 by approximately 3- to 5-fold in MT-4 cell-based assays [2]. Although direct head-to-head data for the 2-fluorophenyl versus 4-fluorophenyl comparison in the mHTT–CaM assay are not publicly available, the established SAR principle indicates that ortho-fluoro substitution alters the dihedral angle between the amide and the phenyl ring, affecting both the hydrogen-bonding geometry at the target binding site and the compound's susceptibility to oxidative metabolism [3]. This structural feature is non-substitutable by the para-fluoro isomer for experiments requiring consistent target engagement geometry.

positional isomer fluorine substitution SAR

Nitro Group Electronic Contribution: Differentiation from Non-Nitrated Phenyl-Imidazole Analogs in the mHTT–CaM Hit Series

The 4-nitrophenyl substituent on the imidazole N1 position of this compound provides strong electron-withdrawing character (Hammett σp = +0.78 for NO2) that is absent in the corresponding unsubstituted phenyl analog N-(2-fluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide . In the structurally related sultam-containing mHTT–CaM disruptor series described by Klus et al. (2020), a strong beneficial correlation was observed between electron-withdrawing aromatic substituents and PPI disruption potency; analogs bearing electron-withdrawing groups demonstrated enhanced activity relative to unsubstituted or electron-donating counterparts [1]. The Kapadia et al. (2022) study further demonstrated that iterative optimization from an initial hit scaffold yielded nontoxic, selective compounds that were protective against mutant huntingtin cytotoxicity and normalized receptor-stimulated intracellular calcium release in PC12 cell models of Huntington's disease [2]. Although the specific compound-level data for the nitro-imidazole ITA scaffold remain partially undisclosed, the published SAR trajectory indicates that the nitro group is a key pharmacophoric element for maintaining potency within this chemical series.

nitro group electron-withdrawing medicinal chemistry optimization

Best Research and Industrial Application Scenarios for N-(2-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide (851079-41-9)


Huntington's Disease Drug Discovery: mHTT–Calmodulin Protein–Protein Interaction Disruption Screening

This compound is directly relevant for laboratories engaged in Huntington's disease (HD) therapeutic research targeting the mutant huntingtin–calmodulin (mHTT–CaM) protein–protein interaction. The compound was included in the validated AlphaScreen high-throughput screening cascade (KUHTS-Muma KU-CaM-Htt INH-01) developed with NIH funding (R01-NS088059) at the University of Kansas [1]. It can serve as a reference standard, a starting point for medicinal chemistry SAR expansion, or a control compound for counter-screening assays against CaM-dependent off-targets DAPK1 and CAMK2γ as described in the published screening funnel of Kapadia et al. (2022) [2].

Imidazole Thioacetanilide (ITA) Scaffold SAR Expansion and Lead Optimization

The compound provides a defined structural entry point for systematic SAR studies around the ITA chemotype. Its ortho-fluoro anilide and para-nitro N-aryl imidazole substitution pattern allows medicinal chemists to probe the independent contributions of halogen position and nitro electronic effects on target engagement, selectivity, and ADME properties. The established HIV-1 NNRTI SAR framework from Zhan et al. (2009) provides a methodological template for designing comparator analog sets [3], enabling head-to-head evaluation of positional isomers and substituent swaps within a single experimental campaign.

Chemical Probe Development for Calmodulin-Associated Protein–Protein Interaction Networks

Beyond Huntington's disease, calmodulin mediates interactions with over 300 target proteins. This compound, as part of the mHTT–CaM disruptor chemical series, can be employed as a tool compound to investigate the selectivity landscape of CaM-dependent protein–protein interactions, particularly in neuronal cell models. The selectivity profiling workflow established by Muma and colleagues—using DAPK1 and CAMK2γ as counter-screening targets [2]—provides a ready-made experimental framework for assessing the compound's specificity across the broader calmodulin interactome.

Comparator Reference for Same-Molecular-Formula Target Selectivity Studies

With the same molecular formula (C17H13FN4O3S) but distinct connectivity, this compound and MOZ-IN-2 (CAS 2055397-88-9; KAT6A/MOZ inhibitor, IC50 = 125 µM) together form a valuable pair for investigating how subtle structural differences drive divergent target selectivity—from epigenetic regulation (KAT6A/MOZ) to neurodegenerative PPI disruption (mHTT–CaM). This makes the compound particularly useful for chemical biology programs studying the structural determinants of target engagement specificity.

Quote Request

Request a Quote for N-(2-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.